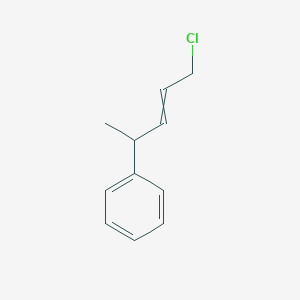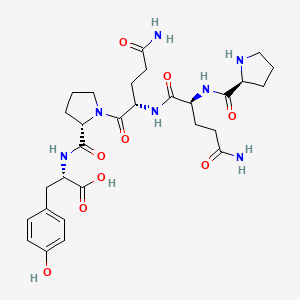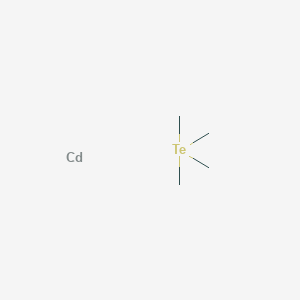
Cadmium;(trimethyl-lambda4-tellanyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium;(trimethyl-lambda4-tellanyl)methane: is a chemical compound that consists of cadmium and a tellurium-containing organic group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cadmium;(trimethyl-lambda4-tellanyl)methane typically involves the reaction of cadmium salts with trimethyl-lambda4-tellanyl methane under controlled conditions. One common method is to react cadmium chloride with trimethyl-lambda4-tellanyl methane in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium;(trimethyl-lambda4-tellanyl)methane undergoes various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of cadmium metal and reduced tellurium species.
Substitution: The trimethyl-lambda4-tellanyl group can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organic halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Cadmium oxide, tellurium oxides.
Reduction: Cadmium metal, tellurium.
Substitution: Various substituted organic tellurium compounds.
Applications De Recherche Scientifique
Chemistry: Cadmium;(trimethyl-lambda4-tellanyl)methane is used in the synthesis of novel organometallic compounds and as a precursor for the preparation of cadmium telluride nanoparticles, which are important in semiconductor research.
Biology and Medicine: The compound is studied for its potential use in targeted drug delivery systems due to its ability to form stable complexes with biological molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including photovoltaic cells and optoelectronic devices.
Mécanisme D'action
The mechanism by which cadmium;(trimethyl-lambda4-tellanyl)methane exerts its effects involves the interaction of the cadmium and tellurium atoms with various molecular targets. The cadmium atom can bind to proteins and enzymes, altering their function, while the tellurium atom can participate in redox reactions, affecting cellular oxidative stress pathways. The compound’s ability to form stable complexes with biological molecules makes it a potential candidate for targeted therapeutic applications.
Comparaison Avec Des Composés Similaires
Cadmium telluride: A well-known semiconductor material used in solar cells.
Dimethyl telluride: An organotellurium compound with similar chemical properties.
Uniqueness: Cadmium;(trimethyl-lambda4-tellanyl)methane is unique due to its specific combination of cadmium and trimethyl-lambda4-tellanyl groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.
Propriétés
Numéro CAS |
143481-66-7 |
|---|---|
Formule moléculaire |
C4H12CdTe |
Poids moléculaire |
300.2 g/mol |
Nom IUPAC |
cadmium;(trimethyl-λ4-tellanyl)methane |
InChI |
InChI=1S/C4H12Te.Cd/c1-5(2,3)4;/h1-4H3; |
Clé InChI |
BODVQNIRIBRJJT-UHFFFAOYSA-N |
SMILES canonique |
C[Te](C)(C)C.[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
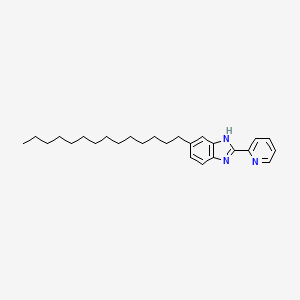
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
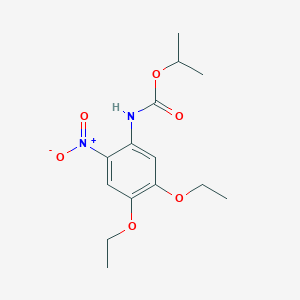
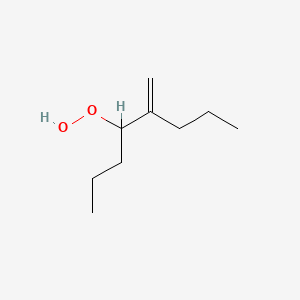
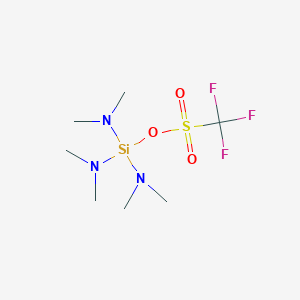

![Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-](/img/structure/B12551558.png)
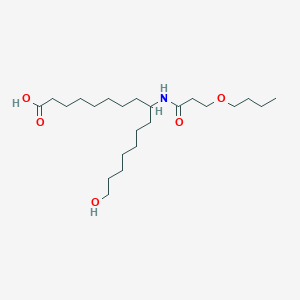
![S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate](/img/structure/B12551570.png)
